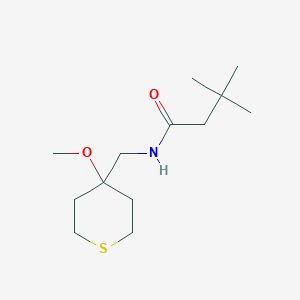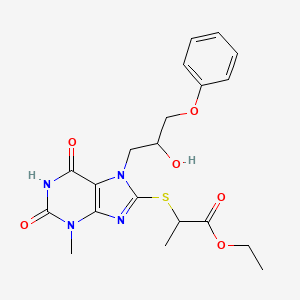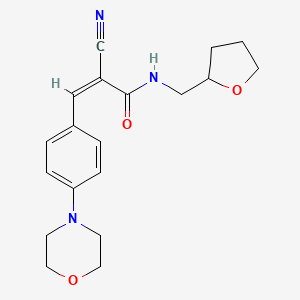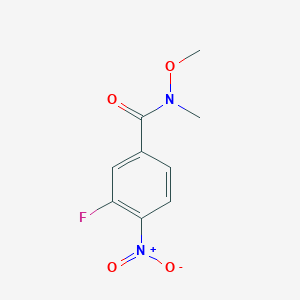
2-(Quinolin-8-ilsulfanyl)acetohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol It is characterized by the presence of a quinoline ring attached to a sulfanyl group and an acetohydrazide moiety
Aplicaciones Científicas De Investigación
2-(Quinolin-8-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Métodos De Preparación
The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide typically involves the reaction of quinoline-8-thiol with chloroacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques to achieve a high degree of purity.
Análisis De Reacciones Químicas
2-(Quinolin-8-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-8-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
2-(Quinolin-8-ylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:
Quinoline-8-thiol: This compound shares the quinoline ring and sulfanyl group but lacks the acetohydrazide moiety.
Quinoline-8-sulfonamide: Similar to 2-(Quinolin-8-ylsulfanyl)acetohydrazide, this compound contains a quinoline ring and a sulfonamide group instead of the sulfanyl group.
Quinoline-8-carboxylic acid: This compound has a carboxylic acid group attached to the quinoline ring, differing from the acetohydrazide moiety in 2-(Quinolin-8-ylsulfanyl)acetohydrazide.
The uniqueness of 2-(Quinolin-8-ylsulfanyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-quinolin-8-ylsulfanylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEPVICXHRXSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NN)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)

![N-(4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2439636.png)
![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)
![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)
![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)
